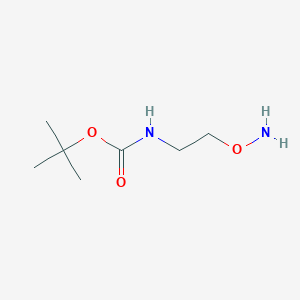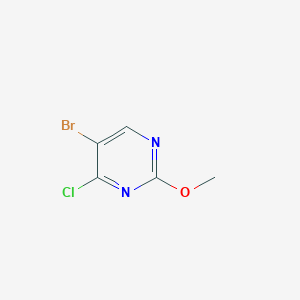
Betaine-trimethyl-d9 hydrochloride
Vue d'ensemble
Description
Betaine-trimethyl-d9 hydrochloride is a derivative of betaine hydrochloride, which is synthesized from trimethylamine and chloroacetic acid. The synthesis involves a quaternization reaction, a process where a tertiary amine is converted into a quaternary ammonium compound. This reaction is facilitated by the use of DMF (dimethylformamide) as a solvent, which helps in achieving a high yield of the product .
Synthesis Analysis
The synthesis of betaine hydrochloride is optimized by controlling various parameters such as the mole ratio of the raw materials, reaction temperature, and reaction time. The optimal conditions reported are a mole ratio of trimethylamine to chloroacetic acid of 1.7:1, a reaction temperature of 60°C, and a reaction time of 5 hours. Under these conditions, the yield of betaine hydrochloride exceeds 95%. This method offers a solution to issues associated with previous synthesis methods, such as complex separation and purification, low purity, and high costs, making it a potentially energy-saving and environmentally friendly approach .
Molecular Structure Analysis
The molecular structure of betaine hydrochloride has been studied through crystallography. The crystal structure of bis(betaine) hydrochloride monohydrate is reported to crystallize in the space group Pnma, with specific lattice parameters. The structure is characterized by centrosymmetric dimers formed by pairs of betaine molecules bridged by a proton, resulting in a very strong hydrogen bond. The crystal packing consists of these dimers and hydrogen-bonded zigzag chains of chloride and water molecules running parallel to the c-axis .
Chemical Reactions Analysis
While the provided data does not include specific chemical reactions involving betaine-trimethyl-d9 hydrochloride, the synthesis process itself is a chemical reaction where trimethylamine undergoes quaternization. The resulting betaine hydrochloride can participate in further chemical reactions typical of quaternary ammonium compounds, such as phase transfer catalysis or as an intermediate in organic synthesis. The strong hydrogen bonding observed in the crystal structure suggests that betaine hydrochloride could also engage in reactions where hydrogen bonding plays a crucial role .
Physical and Chemical Properties Analysis
The physical and chemical properties of betaine hydrochloride are inferred from its synthesis and molecular structure. The high yield and purity achieved through the optimized synthesis process indicate that the compound has consistent and reliable properties suitable for further applications. The crystal structure analysis provides insights into the solid-state properties, such as hydrogen bonding capabilities, which could affect its solubility, melting point, and stability. These properties are essential for its use in various industrial and pharmaceutical applications .
Applications De Recherche Scientifique
Analytical Applications in Clinical Research
Betaine-trimethyl-d9 hydrochloride serves as an internal standard in the analysis of trimethylamine N-oxide (TMAO), choline, and betaine in human plasma. This compound has been instrumental in developing a sensitive and accurate method to simultaneously determine these molecules, which are crucial in understanding the progression of cardiovascular and cerebrovascular diseases. The application of Betaine-trimethyl-d9 hydrochloride in this method allows for a rapid and high-throughput analysis, essential for routine clinical or research purposes, as demonstrated in the study of patients suffering from acute stroke (Yu et al., 2018).
Synthesis and Chemical Properties
Betaine-trimethyl-d9 hydrochloride is synthesized from trimethylamine and chloroacetic acid, a process that has been optimized to address issues such as complex separation, low purity, and high cost in the current synthesis methods. This optimized process not only improves the yield but also presents an energy-saving and environmentally friendly synthesis method for Betaine-trimethyl-d9 hydrochloride (Wang Qia, 2013).
Physiological and Metabolic Functions
Betaine, including Betaine-trimethyl-d9 hydrochloride, plays a significant role as a methyl group donor in physiological processes. It is involved in the methionine/homocysteine cycle, crucial for lowering plasma homocysteine levels and as a lipotropic, aiding in liver function improvement. Furthermore, Betaine maintains intercellular osmolarity and protects proteins from denaturation (Alternative medicine review, 2003).
Orientations Futures
Betaine-trimethyl-d9 hydrochloride is an important chemical tool used in various research and analytical applications . Its stable isotope-labeled structure makes it a valuable tracer molecule, and its safety and non-toxicity make it a reliable and effective research tool . Future research may continue to explore its potential applications in metabolic research and proteomics studies.
Propriétés
IUPAC Name |
2-[tris(trideuteriomethyl)azaniumyl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H/i1D3,2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPSCVCBEOCPJZ-KYRNGWDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CC(=O)[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584152 | |
| Record name | {Tris[(~2~H_3_)methyl]azaniumyl}acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Betaine-trimethyl-d9 hydrochloride | |
CAS RN |
285979-85-3 | |
| Record name | {Tris[(~2~H_3_)methyl]azaniumyl}acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)
![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)




![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)
